molecular formula C5H10O2 B182435 1-Ethoxycyclopropanol CAS No. 13837-45-1

1-Ethoxycyclopropanol

Cat. No. B182435
CAS RN: 13837-45-1
M. Wt: 102.13 g/mol
InChI Key: OJYAYFNIVUIJNZ-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropanol is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as 1-ethoxycyclopropan-1-ol and cyclopropanone ethylhemiketal .


Molecular Structure Analysis

The molecular structure of 1-Ethoxycyclopropanol consists of a cyclopropane ring with an ethoxy group and a hydroxyl group attached . The InChI representation of its structure is InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethoxycyclopropanol has a molecular weight of 102.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 102.068079557 g/mol . The topological polar surface area is 29.5 Ų . The compound is covalently bonded and has a complexity of 66.5 .

Scientific Research Applications

  • Ethylene Inhibition in Plants : 1-Methylcyclopropene (1-MCP) is known as a potent inhibitor of ethylene action in plants. Studies have shown that 1-MCP can significantly impact a variety of fruits, vegetables, and floriculture crops by delaying ripening and senescence, thereby maintaining postharvest quality (Blankenship & Dole, 2003).

  • Postharvest Quality Improvement : The use of 1-MCP on various fruits and vegetables, including apples, avocados, bananas, and others, has been extensively researched. It is used commercially to improve the maintenance of product quality by delaying ripening processes and preserving desirable characteristics (Watkins, 2006).

  • Reduced Chilling Injury in Avocado : Application of 1-MCP at low concentrations prior to cold storage has shown to reduce chilling injury in various avocado cultivars. This leads to reduced fruit softening, maintaining green peel color, and reducing pulp browning (Hershkovitz, Saguy, & Pesis, 2005).

  • Phenolic Composition in Peach : 1-MCP treatment on postharvest peach has been observed to influence the phenolic composition and antioxidant capacity, impacting the fruit's quality and shelf life (Wu et al., 2018).

  • Effects on Ethylene Perception : Studies have explored how 1-MCP affects the ethylene biosynthetic and signal transduction pathways in fruits like apples and peaches, providing insights into the molecular mechanisms behind its action (Cin et al., 2006).

properties

IUPAC Name

1-ethoxycyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYAYFNIVUIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449927
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxycyclopropanol

CAS RN

13837-45-1
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclopropanol
Reactant of Route 2
1-Ethoxycyclopropanol
Reactant of Route 3
1-Ethoxycyclopropanol
Reactant of Route 4
1-Ethoxycyclopropanol
Reactant of Route 5
1-Ethoxycyclopropanol
Reactant of Route 6
1-Ethoxycyclopropanol

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